13-Methylheptacosane

Gas Chromatography Pheromone Identification Analytical Standardization

13-Methylheptacosane (CAS 15689-72-2) is a methyl-branched, saturated C28 hydrocarbon (C₂₈H₅₈, MW 394.76). It functions as a verified sex pheromone for male pear psylla (Cacopsylla pyricola) and is a critical component of the male courtship pheromone blend in Colias eurytheme butterflies, underscoring its high-value status in pheromone research and integrated pest management (IPM).

Molecular Formula C28H58
Molecular Weight 394.8 g/mol
CAS No. 15689-72-2
Cat. No. B13785746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Methylheptacosane
CAS15689-72-2
Molecular FormulaC28H58
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC
InChIInChI=1S/C28H58/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h28H,4-27H2,1-3H3
InChIKeyCLFMEEYUFHPNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Methylheptacosane (CAS 15689-72-2): Procurement-Relevant Identity and Baseline Characterization


13-Methylheptacosane (CAS 15689-72-2) is a methyl-branched, saturated C28 hydrocarbon (C₂₈H₅₈, MW 394.76) [1]. It functions as a verified sex pheromone for male pear psylla (Cacopsylla pyricola) and is a critical component of the male courtship pheromone blend in Colias eurytheme butterflies, underscoring its high-value status in pheromone research and integrated pest management (IPM) [2][3].

Why Generic n-Heptacosane or Other Methylalkanes Cannot Replace 13-Methylheptacosane in Bioactivity and Analysis


Simple in-class substitution fails because methyl-branch position dictates both chromatographic behavior and biological activity. 13-Methylheptacosane exhibits a distinct Kovats retention index (RI ~2733 on DB-5MS) compared to linear n-heptacosane (RI ~2699.2) [1], which is critical for its isolation and identification. Crucially, the 13-methyl branch is a specific structural motif for bioactivity; the compound is the only identified female-produced sex attractant for pear psylla winterform males, while other alkanes in the same cuticular profile are inactive in this role [2].

Quantitative Head-to-Head Evidence: 13-Methylheptacosane vs. Close Analogs in Analytical and Biological Systems


GC Retention Index Shift vs. Linear n-Heptacosane on Equivalent 5%-Phenyl Columns

13-Methylheptacosane elutes with a distinctly higher Kovats retention index compared to its linear analog, n-heptacosane, on a standard 5%-phenyl dimethylpolysiloxane column. This increases identification confidence and reduces misassignment [1][2].

Gas Chromatography Pheromone Identification Analytical Standardization

Differential Pheromone Deposition Rate in Colias eurytheme vs. n-Heptacosane and n-Nonacosane

In male Colias eurytheme butterflies, 13-methylheptacosane (13MH) is deposited onto the hindwing surface at a significantly faster rate post-eclosion compared to the co-occurring straight-chain alkanes n-heptacosane (C27) and n-nonacosane (C29). This is a key differentiator for temporal production studies [1].

Chemical Ecology Pheromone Biosynthesis Courtship Behavior

Species-Specific Sex Attraction: 13-Methylheptacosane as Sole Active Compound for Pear Psylla Males

In field and laboratory olfactometer trials, synthetic 13-methylheptacosane singly attracted male winterform Cacopsylla pyricola, whereas females were unresponsive. This activity was not replicated by other cuticular hydrocarbons identified in female extracts, confirming this compound as the sole sex attractant pheromone for this species [1].

Integrated Pest Management Field Bioassay Sex Pheromone Attraction

High-Confidence Application Scenarios for 13-Methylheptacosane Based on Proven Differentiation


Primary Standard for Pear Psylla (Cacopsylla pyricola) IPM Monitoring and Mating Disruption

The exclusive bioactivity of 13-methylheptacosane as the female-produced sex pheromone [1] makes it the only viable compound for developing species-specific lures. Procurement of high-purity standard is non-negotiable for population monitoring or mating disruption trials in pear orchards.

Calibration Standard for Alkane Isomer Identification in Insect Cuticular Hydrocarbon Studies

The well-defined GC retention index shift (ΔRI ≈ 33.8 vs. n-heptacosane on DB-5MS) [2] positions this compound as a diagnostic standard for confirming the presence of mid-chain methyl-branched isomers in complex hydrocarbon profiles from insects, ants, or termites.

Model Compound for Pheromone Ontogeny and Biosynthesis Rate Studies in Lepidoptera

Due to its measurably faster deposition rate in Colias eurytheme compared to linear analogs [3], 13-methylheptacosane is the required reference material for quantitative time-course experiments tracking pheromone accumulation on wing cuticle, particularly for genetic or environmental condition experiments.

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